

GLLSKSLVF peptide sequence and origin mouse TREM-1

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Compound Focus: Mouse TREM-1 SCHOOL peptide, control

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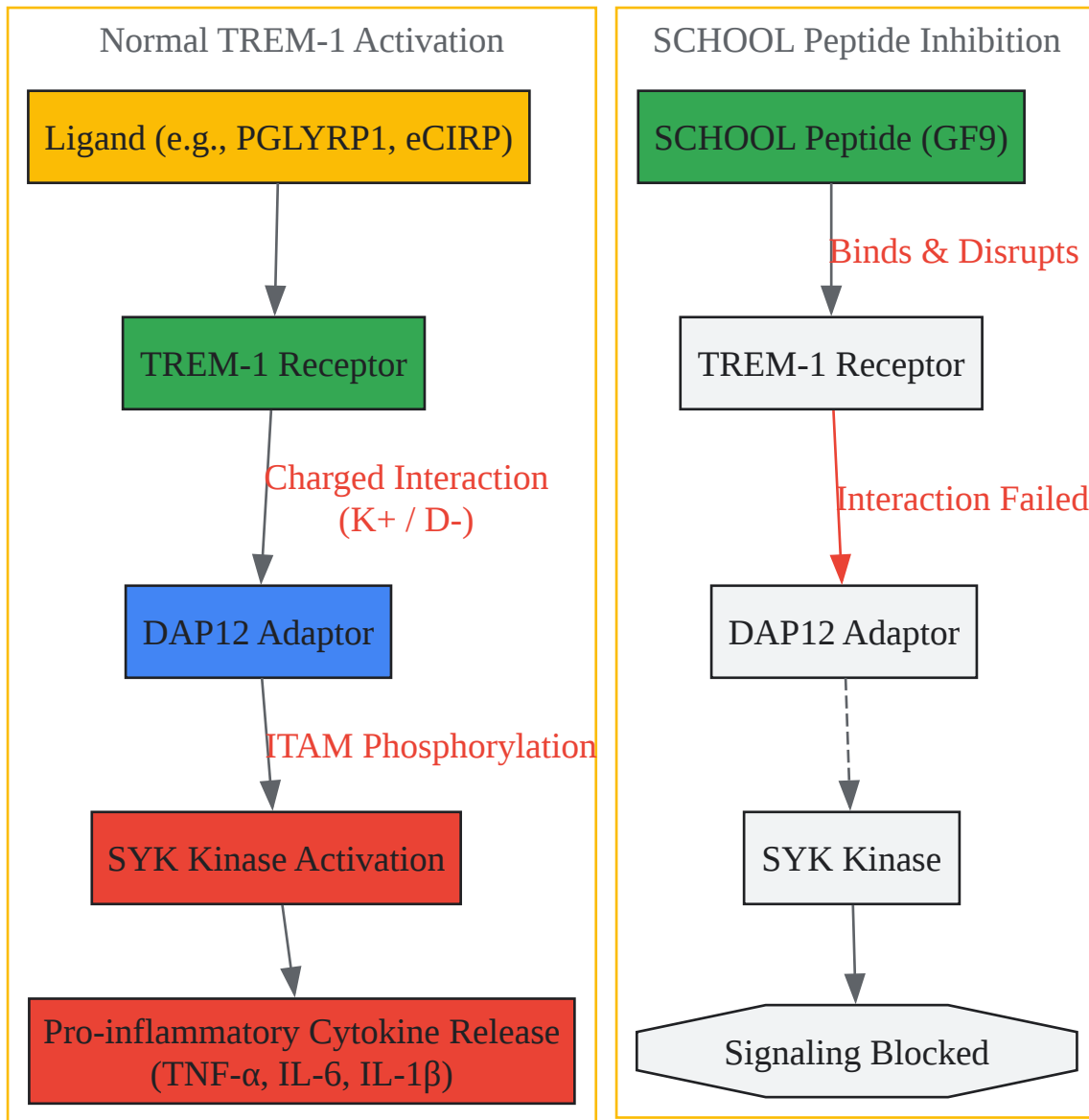
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Molecular Mechanism of Action

The GLLSKSLVF peptide functions by a novel, ligand-independent mechanism explained by the **SCHOOL (Signaling Chain HOmoOLigomerization) model** [1]. It specifically targets the transmembrane domain interactions critical for TREM-1 signaling.

- **Interference with Receptor Complex:** TREM-1 itself has a short cytoplasmic tail and requires the adaptor protein **DAP12** for signaling. The association between TREM-1 and DAP12 in the cell membrane is mediated by a **positively charged lysine** residue in TREM-1's transmembrane domain and a **negatively charged aspartic acid** residue in DAP12 [2] [3] [4].
- **Peptide Action:** The SCHOOL peptide GLLSKSLVF, which originates from TREM-1's own transmembrane domain, is designed to disrupt this critical charge-based interaction [5] [1]. By interfering with the TREM-1/DAP12 complex formation, it prevents downstream signal transduction.

The following diagram illustrates this inhibitory mechanism and the downstream signaling consequences.



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Experimental Evidence and Protocols

The GLLSKSLVF peptide has been validated in various experimental models, from *in vitro* cellular assays to *in vivo* disease models.

In Vitro Validation

- **Cell Models:** Studies often use macrophage cell lines (e.g., J774A.1, RAW264.7) stimulated with inflammatory agents like **LPS** (lipopolysaccharide) [5] [2].
- **Readouts:** Treatment with the GF9 peptide resulted in significant suppression of pro-inflammatory cytokines, including **TNF- α** , **IL-1 β** , and **IL-6**, confirming the silencing of TREM-1 signaling [5] [1].
- **Control Peptide:** A critical control is the use of a scrambled or single-point mutant peptide (e.g., **GLLSGSLVF**, where lysine is replaced by glycine). This control peptide shows no TREM-1 inhibitory effect, validating the sequence-specific mechanism predicted by the SCHOOL model [5] [1].

In Vivo Therapeutic Efficacy

The peptide has demonstrated efficacy in multiple animal disease models, as summarized below.

Disease Model	Model System	Treatment & Results
Sepsis	Mouse model of LPS-induced septic shock [5]	Peptide treatment increased survival from 5-10% (control) to 70-80%, and substantially decreased cytokine production <i>in vivo</i> [5].
Non-Small Cell Lung Cancer (NSCLC)	Human lung tumor xenografts (H292, A549) in nude mice [5]	Peptide treatment delayed tumor growth in xenograft models. High TREM-1 expression on tumor-associated macrophages is linked to poor patient survival [5].
Pancreatic Cancer	Experimental pancreatic cancer in mice [1]	The human ortholog peptide (GFLSKSLVF) suppressed tumor growth and prolonged survival [1].

Advanced Delivery Systems

To enhance therapeutic efficacy, researchers have developed advanced nanoparticle systems for targeted delivery [5].

- **Synthetic HDL (sHDL) Nanoparticles:** The GF9 peptide was encapsulated in **lipoprotein-mimicking nanoparticles** that target macrophages.
- **Benefits:** This targeted delivery system **significantly increased the peptide's half-life** and **improved dosage efficacy**, making it a promising strategy for clinical translation [5].

Future Directions and Assay Development

Research on TREM-1 inhibitors like GF9 remains highly active. A 2025 study [6] established novel **cell-based high-throughput split luciferase assays** to screen for TREM-1 inhibitors. These assays quantitatively measure DAP12 dimerization, TREM-1 dimerization, and TREM-1/DAP12 interaction, and were validated using the **ligand-independent SCHOOL inhibitory peptides**, confirming the relevance and utility of this mechanistic approach for future drug discovery [6].

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